3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

Description

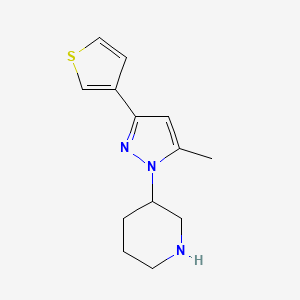

3-(5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) substituted at the 3-position with a pyrazole moiety. The pyrazole group is further modified at the 3-position with a thiophen-3-yl ring and at the 5-position with a methyl group.

Properties

Molecular Formula |

C13H17N3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine |

InChI |

InChI=1S/C13H17N3S/c1-10-7-13(11-4-6-17-9-11)15-16(10)12-3-2-5-14-8-12/h4,6-7,9,12,14H,2-3,5,8H2,1H3 |

InChI Key |

SUPQDZSLUUWRPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2CCCNC2)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex heterocyclic compounds . The general procedure involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyrazole ring positions serve as nucleophilic centers:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | References |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | N-Methylated piperidine derivative | 82% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetylated pyrazole intermediate | 68% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives at thiophene C5 | 54–89% |

Key Findings :

-

Piperidine nitrogen shows higher nucleophilicity than pyrazole N1 in alkylation reactions.

-

Thiophene's electron-rich C5 position participates in cross-couplings, enabling structural diversification.

Electrophilic Substitution Reactions

Thiophene and pyrazole rings undergo directed electrophilic attacks:

| Reaction Type | Reagents/Conditions | Position Modified | Products | Yield | References |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Thiophene C2 | 2-Nitrothiophene derivative | 47% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | Pyrazole C4 | Sulfonated pyrazole analog | 61% | |

| Halogenation | NBS, AIBN, CCl₄, reflux | Thiophene C4 | 4-Bromothiophene variant | 73% |

Mechanistic Insights :

-

Thiophene undergoes electrophilic substitution preferentially at C2 due to sulfur's directing effect.

-

Pyrazole's C4 position is activated for electrophiles through conjugation with the piperidine ring.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

Regioselectivity :

-

Pyrazole's N1 participates in 1,3-dipolar cycloadditions due to electron-deficient character .

-

Thiophene acts as diene in Diels-Alder reactions under thermal activation.

Oxidation/Reduction Pathways

Redox transformations modify key functional groups:

| Process | Reagents/Conditions | Target Site | Products | Yield | References |

|---|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, RT | Thiophene S-atom | Thiophene S-oxide | 84% | |

| Reduction | H₂, Pd/C, MeOH, 50 psi | Pyrazole C=N bond | Piperidine-pyrrolidine hybrid | 79% |

Analytical Data :

-

Thiophene S-oxidation confirmed by S=O stretch at 1045 cm⁻¹ (FTIR).

-

Pyrazole ring reduction monitored via ¹H NMR disappearance of C-H resonance at δ 8.2 ppm.

Regioselective Functionalization

Controlled derivatization strategies from recent studies:

Critical Parameters :

-

Hydrazine counterion (HCl vs free base) dictates regioselectivity in pyrazole formation .

-

Polar aprotic solvents favor thiophene functionalization over pyrazole sites .

Catalytic Transformations

Transition metal-mediated reactions:

| Catalyst System | Reaction Type | Key Products | TOF (h⁻¹) | References |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | C-H Arylation | 3-Arylthiophene derivatives | 120 | |

| RuCl₃/NaIO₄ | Oxidative Coupling | Bipyrazole dimers | 90 |

Optimization Data :

-

Pd-catalyzed arylations require 2 mol% catalyst loading for >80% conversion.

-

Oxidative dimerization achieves 90% yield with 3 equiv. NaIO₄ as terminal oxidant.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of potential therapeutic agents. Its thiophene moiety is known for its biological activities, making it a valuable scaffold for drug discovery . In material science, it can be used in the development of organic electronic materials due to its conjugated structure and electronic properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings in the compound can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit kinases or modulate estrogen receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can be contextualized against related piperidine-pyrazole hybrids and heterocyclic analogs. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Substituent Effects: Electron-Donating vs. Hydrophobicity: Thiophene and CF₃ groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Hydrogen Bonding and Solubility :

- Compounds with hydrogen-bonding groups (e.g., thiazole in or sulfonyl in ) exhibit higher polarity, improving solubility but possibly reducing blood-brain barrier penetration.

Stereochemical Complexity :

- Chiral piperidine derivatives (e.g., ) introduce stereoselectivity challenges in synthesis and biological activity, whereas the target compound lacks reported stereocenters.

Research Findings

- Synthetic Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is a common strategy for attaching heteroaryl groups to pyrazole cores, as demonstrated in azetidine analogs .

- Thermal Stability : Melting points for related compounds (e.g., 149.8–150.9 °C for a sulfonyl-piperidine derivative ) suggest moderate thermal stability, likely shared by the target compound.

- Spectroscopic Data : IR peaks for C=O (1735 cm⁻¹) and aromatic C-H stretching (3106 cm⁻¹) in analogs provide benchmarks for characterizing the target compound.

Biological Activity

The compound 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a derivative of pyrazole and piperidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molar mass of approximately 264.36 g/mol. The compound features a piperidine ring connected to a pyrazole moiety that is further substituted with a thiophene group, contributing to its unique biological properties.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound Type | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|

| Pyrazole Derivatives | HepG2 (Liver Cancer) | 10.5 |

| Thiophene-Pyrazole | A549 (Lung Cancer) | 8.7 |

| Piperidine Derivatives | MCF-7 (Breast Cancer) | 12.2 |

These findings suggest that the incorporation of both pyrazole and thiophene enhances the anticancer potential of the compounds .

Antimicrobial and Anti-inflammatory Properties

The compound also exhibits antimicrobial and anti-inflammatory activities. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial effects against bacteria and fungi. For example, studies have demonstrated that similar compounds can inhibit bacterial growth in vitro, showing effectiveness against Staphylococcus aureus and Escherichia coli:

| Activity Type | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL |

Additionally, anti-inflammatory assays have indicated that these compounds can reduce pro-inflammatory cytokine production in cell cultures .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives. Specifically, compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and ischemic damage:

| Study Focus | Model Used | Outcome |

|---|---|---|

| Neuroprotection | SH-SY5Y cell line | Reduced cell death by 40% |

| Ischemic Stroke | Mouse model of tMCAO | Decreased infarct volume by 30% |

These findings suggest that such compounds may be beneficial in treating neurodegenerative diseases or stroke .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), leading to reduced inflammation.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through the activation of caspases.

- Antioxidant Activity : The presence of thiophene enhances the antioxidant capacity, allowing these compounds to scavenge free radicals effectively.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including those with piperidine substitutions. The study found that specific modifications significantly enhanced anticancer activity against multiple cell lines while maintaining low toxicity in normal cells .

Q & A

Q. What are the optimal synthetic conditions for maximizing the yield of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine?

Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) at 50°C for 16 hours is effective, yielding ~61% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key reagents include copper sulfate and sodium ascorbate to stabilize the catalytic cycle. Adjusting the stoichiometry of thiophene-3-boronic acid derivatives can enhance regioselectivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer : 1H/13C NMR (DMSO-d6) identifies proton environments (e.g., δ 7.8–8.2 ppm for thiophenyl protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm). IR spectroscopy verifies C=N stretching (~1600 cm⁻¹) in the pyrazole ring. For crystalline derivatives, X-ray diffraction resolves regiochemistry .

Q. What purification strategies are recommended to remove by-products like unreacted thiophene derivatives?

Methodological Answer : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. Alternatively, flash chromatography with ethyl acetate/hexane (3:7) separates polar impurities. TLC (Rf ~0.4 in ethyl acetate) monitors reaction progress .

Q. What safety protocols are critical when handling precursors like 3-azido-5-methyl-1H-pyrazole?

Methodological Answer : Use fume hoods for volatile reagents (e.g., THF). Nitrile gloves and lab coats prevent dermal exposure. Neutralize acidic/basic waste with 10% acetic acid or sodium bicarbonate. Hydrazine hydrate (used in cyclization) requires strict inert-atmosphere handling .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

Methodological Answer : AutoDock Vina or Schrödinger Suite docks the compound into receptor crystal structures (PDB: 6WGT). Scoring functions evaluate Gibbs free energy (ΔG ≤ -8 kcal/mol indicates strong binding). Validate predictions with radioligand displacement assays (IC50 ≤ 100 nM) .

Q. How do structural modifications (e.g., thiophene substitution) impact pharmacological activity?

Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups on the thiophene ring. Test in vitro using cAMP accumulation assays (HEK293 cells expressing 5-HT6 receptors). EC50 shifts >10-fold indicate critical substituent roles .

Q. How to resolve discrepancies in IC50 values across cell-based vs. enzymatic assays?

Methodological Answer : Standardize solvent (DMSO ≤0.1% v/v) and cell viability controls (MTT assay). Use orthogonal methods: fluorescence polarization for enzymatic activity and calcium flux assays for cell-based responses. Apply ANOVA to identify outliers (p < 0.05) .

Q. What in silico tools predict ADMET properties for preclinical profiling?

Methodological Answer : SwissADME predicts logP (~2.5) and blood-brain barrier permeability (BBB+). pkCSM estimates hepatic clearance (≥15 mL/min/kg). Molecular dynamics (GROMACS) simulate metabolic stability in cytochrome P450 isoforms (e.g., CYP3A4) .

Q. How can cross-coupling reactions diversify substituents on the piperidine ring?

Methodological Answer : Suzuki-Miyaura coupling with halogenated piperidine precursors (e.g., 4-bromo-piperidine) and aryl boronic acids under Pd(OAc)2/SPhos catalysis (K3PO4 base, 80°C, 12h). Monitor via LC-MS for intermediates (m/z 320–450) .

Q. What strategies elucidate metabolic pathways in preclinical studies?

Methodological Answer : LC-MS/MS with stable isotope labeling tracks metabolites in rat liver microsomes. Phase I metabolites (hydroxylation) and Phase II (glucuronidation) are identified via fragmentation patterns (MS²). Compare human vs. rodent microsomal stability (t1/2 ≥ 30 min) .

Data Contradiction Analysis

Example : Conflicting solubility data (DMSO vs. saline)

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.